Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with ethyl chloroformate and dimethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another indole derivative with similar chemical properties.
Benzofuran derivatives: Compounds with a benzofuran ring structure that exhibit similar biological activities.
Uniqueness
Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate is unique due to its specific indole structure and the presence of the dimethylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
796870-46-7 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
ethyl 5-(dimethylamino)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-4-17-13(16)12-8-9-7-10(15(2)3)5-6-11(9)14-12/h5-8,14H,4H2,1-3H3 |
InChI Key |
KQIBIBSQHVAYRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N(C)C |
Origin of Product |
United States |
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